Allyl oleate

Copolymer synthesis Bio-based polystyrene Radical polymerization

Allyl oleate (CAS 19855-52-8, IUPAC: prop-2-enyl (Z)-octadec-9-enoate, molecular formula C₂₁H₃₈O₂, molecular weight 322.53 g/mol) is a long-chain unsaturated fatty acid ester formed by esterification of oleic acid with allyl alcohol. It belongs to the class of polymerizable oleate esters—compounds that possess both an internal 9,10-double bond and a terminal allyl double bond, enabling them to function as comonomers in radical-initiated copolymerization reactions with vinyl monomers such as styrene, vinyl acetate, and acrylic esters.

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
CAS No. 19855-52-8
Cat. No. B025751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl oleate
CAS19855-52-8
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC=C
InChIInChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-
InChIKeySOAVQBSGNVIIEI-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Oleate (CAS 19855-52-8) – A Polymerizable Unsaturated Fatty Acid Ester for Copolymer Design and Bio-Based Material Engineering


Allyl oleate (CAS 19855-52-8, IUPAC: prop-2-enyl (Z)-octadec-9-enoate, molecular formula C₂₁H₃₈O₂, molecular weight 322.53 g/mol) is a long-chain unsaturated fatty acid ester formed by esterification of oleic acid with allyl alcohol [1]. It belongs to the class of polymerizable oleate esters—compounds that possess both an internal 9,10-double bond and a terminal allyl double bond, enabling them to function as comonomers in radical-initiated copolymerization reactions with vinyl monomers such as styrene, vinyl acetate, and acrylic esters [2]. Its physical properties—density 0.877 g/cm³, boiling point 404.3°C at 760 mmHg, refractive index n²⁰D 1.4539—and its intermediate polymerization reactivity among unsaturated alcohol oleates position it as a distinct monomer for synthesizing intramolecularly modified copolymers where the long fatty acid chain is chemically bound within the polymer backbone [2].

Why Methyl Oleate, Oleic Acid, and Other Oleate Esters Cannot Simply Replace Allyl Oleate in Polymerizable or Crosslinkable Formulations


The defining functional feature of allyl oleate is its terminal allyl (–O–CH₂–CH=CH₂) double bond, which is absent in the widely available methyl oleate (CAS 112-62-9) and in the parent oleic acid (CAS 112-80-1). Methyl oleate serves as a non-polymerizable solvent, plasticizer, or biodiesel component precisely because it lacks this second reactive site; it cannot be covalently incorporated into a growing polymer chain via radical copolymerization [1]. Even among unsaturated alcohol esters of oleic acid that do possess a polymerizable double bond, the reactivity toward radical polymerization varies substantially due to structural differences in the alcohol moiety—vinyl, allyl, 2-chloroallyl, methallyl, crotyl, and 3-buten-2-yl oleates each display distinct polymerization rates and produce copolymers with differing solubility, hardness, and crosslinking behavior [2]. Interchanging one oleate ester for another within a copolymer formulation therefore alters the maximum comonomer loading achievable before phase separation, the solubility profile of the final product, and the mechanical properties of the resulting material. A systematic selection based on quantitative reactivity and copolymer compatibility data—not generic class membership—is essential for reproducible outcomes in polymer synthesis and industrial formulation.

Allyl Oleate (CAS 19855-52-8) – Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Copolymerization Capability with Styrene Versus Non-Polymerizable Methyl Oleate

Allyl oleate, synthesized via acid-catalyzed esterification of oleic acid with allyl alcohol at 89% (w/w) yield, was successfully copolymerized with styrene at variable concentrations (2%, 5%, 10%, and 15% AOL loading), yielding PS-AOL copolymers confirmed by FTIR, ¹H NMR, and DSC; extraction and solubility tests demonstrated that copolymerization had occurred [1]. In contrast, methyl oleate (CAS 112-62-9) lacks a terminal allyl double bond and is structurally incapable of participating as a comonomer in radical chain-growth copolymerization—its established industrial role is limited to functioning as a non-reactive solvent, plasticizer, or biodiesel feedstock [2]. This functional distinction is categorical: allyl oleate enables covalent incorporation of the fatty acid chain into the polymer backbone, while methyl oleate can only be physically blended, with the attendant risks of exudation, leaching, and property drift over time.

Copolymer synthesis Bio-based polystyrene Radical polymerization

Radical Polymerization Reactivity Ranking Among Eight Unsaturated Alcohol Oleate Esters

In the foundational 1947 study by Swern, Billen, and Knight, the radical polymerization reactivity of eight unsaturated alcohol esters of oleic acid was systematically compared by measuring the change in refractive index (Δn³⁰D) over time at 100°C with 1% benzoyl peroxide as initiator [1]. Allyl oleate exhibited a Δn³⁰D of 0.0051 over the full reaction period, placing it in the intermediate reactivity tier alongside methallyl oleate (Δn³⁰D = 0.0054) and 3-buten-2-yl oleate (Δn³⁰D = 0.0036). This places allyl oleate well below the most reactive esters—vinyl oleate (Δn³⁰D = 0.0112) and 2-chloroallyl oleate—but substantially above the least reactive esters: oleyl oleate (Δn³⁰D = 0.0010), crotyl oleate (Δn³⁰D = 0.0018), and furfuryl oleate. The magnitude of Δn³⁰D directly correlates with the extent of polymerization; vinyl and 2-chloroallyl oleates became acetone-insoluble, while allyl, methallyl, and 3-buten-2-yl oleates displayed an additional secondary refractive index increase not observed in the low-reactivity esters [1].

Polymerization kinetics Reactivity comparison Monomer selection

Copolymer Solubility and Crosslinking Behavior with Vinyl Acetate Versus Crotyl and Oleyl Oleates

Swern et al. (1947) conducted a systematic copolymerization study of each oleate ester with vinyl acetate at monomer ratios ranging from 99:1 to 60:40 (vinyl acetate:oleate), using 0.5% benzoyl peroxide as catalyst [1]. Allyl oleate yielded insoluble, hard glass-like copolymers at loadings up to 20% (80:20 vinyl acetate:allyl oleate ratio); at 30% loading the product transitioned to a soluble, viscous liquid. The gel-like insoluble copolymers containing up to approximately 20% allyl oleate charred without melting when heated on a spatula over an open flame and did not exude fatty material when pressed between absorbent paper, indicating complete chemical binding of the oleate ester [1]. In marked contrast, crotyl oleate produced soluble copolymers across the entire 1–40% loading range tested, and oleyl oleate yielded heterogeneous mixtures of liquid and polymer rather than uniform insoluble gels. The crosslinking tendency of the isomeric butenyl oleates decreased in the order: methallyl > 3-buten-2-yl > crotyl—consistent with the reactivity ranking [1].

Crosslinked copolymer Solubility control Thermoset networks

Synthesis Yield Efficiency Versus Vinyl, Methallyl, and 2-Chloroallyl Oleates

Among the eight unsaturated alcohol esters of oleic acid prepared and characterized by Swern, Billen, and Knight, allyl oleate was obtained in the highest isolated yield of 92% after two vacuum distillations (b.p. 199–200°C at 5 mmHg), with the product having a saponification number of 174.4 (calcd. 174.4) and iodine number of 95.3 (calcd. 95.2), confirming high purity [1]. In comparison, vinyl oleate was obtained in only 64% yield, methallyl oleate in 75% yield, 2-chloroallyl oleate in 80% yield, and crotyl oleate in 79% yield [1]. An independent 2019 study by Lattmann et al. corroborated the high synthetic accessibility of allyl oleate, reporting an 89% (w/w) yield using Amberlyst-15 as a heterogeneous acid catalyst under milder conditions (80–90°C, two-stage process) [2]. The consistently high yield across different catalyst systems (naphthalene-2-sulfonic acid and Amberlyst-15) and reaction conditions demonstrates robust synthetic reproducibility.

Esterification yield Atom economy Process efficiency

Pour Point Depression and Rheological Modification of Waxy Crude Oil Using Allyl Oleate-Based Terpolymers

Radwan et al. (2022) synthesized polymeric additives based on stearyl acrylate (StA)–acrylic acid (AA)–allyl oleate (AO) terpolymers via free-radical polymerization and evaluated them as pour point depressants (PPDs) and rheology modifiers for Egyptian waxy North Qattara crude oil [1]. The StA/AA/AO terpolymers were characterized by FTIR, ¹H NMR, GPC, TGA, and DTA, confirming successful copolymer formation. When tested as PPDs, the pour point depression exhibited a direct concentration-dependent relationship. While the StA/AA copolymer (without AO) achieved the greatest pour point reduction of 18°C (from 18°C to 0°C at 1500 ppm), the AO-containing terpolymers demonstrated complementary rheological benefits, reducing both yield stress and apparent viscosity compared to untreated crude oil [1]. This indicates that allyl oleate incorporation modulates the copolymer's interaction with paraffin wax crystals, offering tunable rheological performance distinct from AO-free formulations.

Pour point depressant Crude oil rheology Flow improver

Allyl Oleate (CAS 19855-52-8) – Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Bio-Based Covalent Modifier for Polystyrene and Styrenic Copolymers

Allyl oleate enables the synthesis of PS-AOL copolymers in which the renewable fatty acid chain is chemically bound to the polystyrene backbone, preventing the exudation and leaching problems inherent to physically blended plasticizers [1]. With 89% synthesis yield and successful copolymerization at 2–15% AOL loading, this approach provides a pathway to partially bio-based polystyrenes with modified thermal and mechanical properties for packaging, coatings, and consumer goods applications where renewability claims require covalent incorporation rather than simple admixture [1].

Crosslinked and Thermoset Copolymer Networks via Controlled Allyl Oleate Loading

The ability of allyl oleate to produce insoluble, hard glass-like copolymers with vinyl acetate at loadings up to 20%—while transitioning to soluble thermoplastics above 30%—provides a precise formulation lever for designing copolymers with tunable crosslink density [2]. Unlike crotyl oleate (always soluble) or 2-chloroallyl oleate (always insoluble), allyl oleate offers a unique window of intermediate crosslinking behavior, making it suitable for coatings, adhesives, and sealants requiring solvent resistance at low comonomer content without sacrificing processability [2].

Pour Point Depressant and Rheology Modifier for Waxy Crude Oil Pipelines

StA/AA/AO terpolymers incorporating allyl oleate function as effective pour point depressants and rheology modifiers for waxy crude oils, reducing yield stress and apparent viscosity at concentrations of 500–1500 ppm [3]. While the StA/AA copolymer without AO achieves the greatest pour point reduction (18°C → 0°C at 1500 ppm), the AO-containing terpolymers provide complementary rheological benefits, enabling tailored additive formulations for specific crude oil compositions and pipeline operating conditions [3].

Sustainable Comonomer for Radical Copolymerization with Acrylic and Vinyl Monomers

With intermediate polymerization reactivity (Δn³⁰D = 0.0051) that avoids the processing challenges of highly reactive vinyl oleate while exceeding the reactivity of oleyl and crotyl oleates, allyl oleate is suited as a drop-in bio-based comonomer for radical copolymerization with acrylic acid, methacrylic acid, n-butyl acrylate, and styrene [2][4]. This balanced reactivity profile, combined with high synthesis efficiency (89–92% yield), supports economically viable incorporation into existing acrylic and vinyl polymerization processes for coatings, elastomers, and specialty polymers with bio-based content mandates [1][2].

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